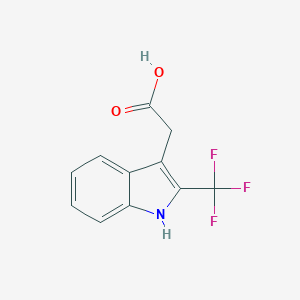

2,6-Diisopropyl-4-nitrophenol

Übersicht

Beschreibung

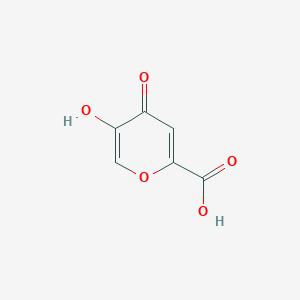

2,6-Diisopropyl-4-nitrophenol is a chemical compound that is related to various nitrophenol derivatives. While the specific compound is not directly mentioned in the provided papers, related compounds such as 2,4-dichloro-6-nitrophenol , 2,6-dichloro-4-nitrophenol , and 2,6-diiodo-4-nitrophenol have been studied. These compounds are typically characterized by the presence of nitro groups and halogens attached to a phenol ring, which significantly affect their chemical behavior and physical properties.

Synthesis Analysis

The synthesis of nitrophenol derivatives often involves nitration reactions, where a nitro group is introduced into an aromatic compound. For example, the nitration of bromophenols can lead to products of nitro-debromination . Similarly, 2,6-diisopropyl-4-nitrophenol could be synthesized through a nitration reaction of an appropriate diisopropylphenol precursor. The synthesis of related compounds, such as 2,4-dichloro-3-ethyl-6-nitrophenol, involves chlorination, alkalization, and acidification reactions , which could be adapted for the synthesis of 2,6-diisopropyl-4-nitrophenol.

Molecular Structure Analysis

The molecular structure of nitrophenol derivatives is often studied using X-ray diffraction. For instance, the structure of the adduct of 3-methylpyridine with 2,6-dichloro-4-nitrophenol has been determined by this method . The presence of substituents like chloro, iodo, or isopropyl groups can influence the molecular geometry, hydrogen bonding, and overall stability of the compound. The molecular structure of 2,6-diisopropyl-4-nitrophenol would likely exhibit similar characteristics, with the isopropyl groups affecting the electron distribution and reactivity of the phenol ring.

Chemical Reactions Analysis

Nitrophenol derivatives can undergo various chemical reactions, including hydrogen bonding and interactions with other molecules. For example, 2,6-dichloro-4-nitrophenol forms hydrogen-bonded adducts with pyridine derivatives . The nitro group can also participate in reactions, such as the potential nitration process of 2,4-dichlorophenol into 6-nitro-2,4-DCP . The reactivity of 2,6-diisopropyl-4-nitrophenol would be influenced by the electron-withdrawing effects of the nitro group and the electron-donating effects of the isopropyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrophenol derivatives are influenced by their molecular structure. The presence of halogens and nitro groups can lead to the formation of hydrogen bonds and iodo-nitro interactions, as seen in 2,6-diiodo-4-nitrophenol . These interactions can affect the compound's solubility, melting point, and crystalline structure. The properties of 2,6-diisopropyl-4-nitrophenol would similarly be affected by its substituents, potentially leading to unique supramolecular structures and physicochemical behaviors.

Wissenschaftliche Forschungsanwendungen

Atmospheric Chemistry and Environmental Analysis

Nitrophenols, including compounds structurally related to 2,6-Diisopropyl-4-nitrophenol, are prevalent in the atmosphere due to emissions from combustion processes and the hydrolysis of pesticides. They are subject to both gas-phase and liquid-phase atmospheric reactions, indicating their dynamic role in environmental chemistry. Their analysis often employs techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), highlighting the compound's significance in environmental monitoring and analysis (Harrison et al., 2005).

Adsorption and Environmental Remediation

Studies have focused on the adsorption behavior of phenol and nitrophenol compounds on various substrates, including granular activated carbon. These investigations are crucial for understanding the removal of contaminants from water, demonstrating the application of 2,6-Diisopropyl-4-nitrophenol analogs in environmental remediation efforts (Kumar et al., 2007).

Biotransformation and Environmental Fate

Research into the transformation and degradation of brominated compounds, which are structurally related or may serve as analogs to 2,6-Diisopropyl-4-nitrophenol, provides insight into the environmental fate of such compounds. These studies encompass both abiotic and biotic processes, revealing the complexity of environmental interactions and degradation pathways of phenolic compounds (Liu et al., 2018).

Aquatic Toxicology

Investigations into the toxicological impact of brominated phenols, similar in structure to 2,6-Diisopropyl-4-nitrophenol, on aquatic organisms emphasize the importance of understanding the ecological risks associated with these compounds. Such studies aim to assess the persistence and bioaccumulation potential, contributing to the regulation and monitoring of water pollutants (Koch & Sures, 2018).

Analytical and Chemical Sensing

The development of fluorescent chemosensors based on phenolic compounds underscores the role of 2,6-Diisopropyl-4-nitrophenol analogs in analytical chemistry. These chemosensors target a variety of analytes, showcasing the compound's versatility in detecting environmental and biological species (Roy, 2021).

Safety And Hazards

Eigenschaften

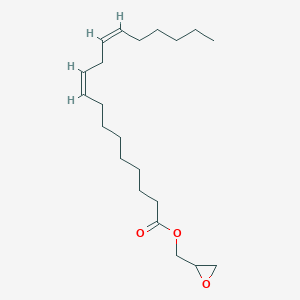

IUPAC Name |

4-nitro-2,6-di(propan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-7(2)10-5-9(13(15)16)6-11(8(3)4)12(10)14/h5-8,14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDOVQBSHXBPOLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20443430 | |

| Record name | 2,6-Diisopropyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diisopropyl-4-nitrophenol | |

CAS RN |

1576-14-3 | |

| Record name | 2,6-Diisopropyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine Methyl Ester](/img/structure/B134794.png)

![4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile](/img/structure/B134813.png)